9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a compound known for its unique molecular structure which combines elements of chromene, oxazine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step reactions starting from readily available organic compounds. Key steps may include the formation of intermediate compounds through reactions such as cyclization, methylation, and phenylation. Specific reagents and catalysts are used to achieve the desired transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis or batch processing may be employed, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where it loses electrons, often facilitated by oxidizing agents.
Reduction: : Reduction reactions may involve gaining electrons, typically with reducing agents like hydrogen gas or hydrides.
Substitution: : Various substitution reactions can occur where atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: : Halogenation reactions may involve reagents like bromine or chlorine under specific conditions.
Major Products
The products formed depend on the type of reaction:
Oxidation: : May yield ketones or carboxylic acids.
Reduction: : Could produce alcohols or amines.
Substitution: : Diverse products based on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is explored for its potential as a building block in organic synthesis, enabling the creation of complex molecules.
Biology
Biologically, it might serve as a probe for studying enzymatic reactions or interactions within cells due to its unique structure.
Medicine
Medically, the compound may hold promise as a drug candidate, particularly in areas like anti-inflammatory or anticancer research, owing to its potential bioactivity.
Industry
Industrial applications could include its use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action depends on the context of its use. Generally, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction could occur through binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar compounds might include other chromene derivatives or oxazine-based structures. Compared to these, 9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is unique due to its specific substitution pattern and the resulting properties.
List of Similar Compounds
9-methyl-3-phenylchromeno[8,7-e][1,3]oxazin-4(8H)-one
2-isopropyl-3-phenylchromeno[8,7-e][1,3]oxazin-4(8H)-one
2-methyl-9-phenylchromeno[8,7-e][1,3]oxazin-4(8H)-one
Properties
IUPAC Name |
2-methyl-3-phenyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)22-11-17-18(24-12-22)10-9-16-20(23)19(14(3)25-21(16)17)15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHPQTDEWOQDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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